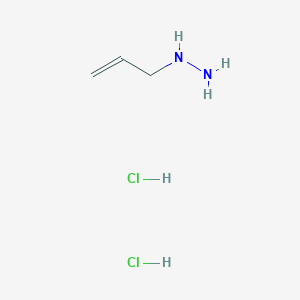

Allylhydrazine dihydrochloride

Description

Historical Trajectories and Early Investigations of Allylhydrazine (B1197363) Derivatives

The study of alkylhydrazine derivatives dates back many decades, with early investigations focusing on the direct alkylation of hydrazine (B178648). These initial synthetic attempts were often challenging; for instance, early 20th-century research noted the difficulty in preparing mono-substituted derivatives of hydrazine, especially with smaller alkyl groups.

The classical method for synthesizing allylhydrazine involved the direct reaction of an allyl halide, such as allyl bromide or allyl chloride, with hydrazine hydrate (B1144303). umich.eduresearchgate.net While these methods could produce the desired compound, they were often plagued by low selectivity and reproducibility. researchgate.net A significant challenge was the formation of not only the mono-substituted allylhydrazine but also di- and tri-substituted byproducts, which were difficult to separate from the desired product due to similar physicochemical properties. umich.eduresearchgate.net

Later research focused on overcoming these synthetic hurdles. A notable advancement was the development of strategies using protecting groups, such as tert-butoxycarbonyl (Boc) groups, attached to the hydrazine molecule. umich.eduresearchgate.net This approach allowed for controlled allylation, leading to a much higher yield and selectivity for the mono-substituted product. For example, the allylation of 1,2-di-Boc-hydrazine or 1,1,2-tri-Boc-hydrazine followed by the removal of the protecting groups offered a more reliable route to pure allylhydrazine. umich.eduresearchgate.net These developments were crucial in making allylhydrazine and its derivatives more accessible for broader research applications.

Significance as a Foundational Research Chemical and Versatile Synthetic Intermediate

Allylhydrazine dihydrochloride (B599025) is recognized as a useful research chemical and a versatile intermediate in organic synthesis. labmix24.comontosight.ai Its significance stems from the two reactive sites within its structure: the nucleophilic hydrazine moiety and the electrophilically reactive double bond of the allyl group. ontosight.ai This dual reactivity allows it to participate in a wide array of chemical transformations, making it a valuable precursor for a diverse range of organic compounds. ontosight.ai

As a synthetic intermediate, allylhydrazine is employed in the construction of various pharmaceuticals, agrochemicals, and polymers. ontosight.aiontosight.ai The hydrazine functional group is a key component in the synthesis of many heterocyclic compounds, which are core structures in numerous biologically active molecules. For instance, it is used as a precursor for synthesizing substituted pyrazoles and pyrazolidine (B1218672) rings. orgsyn.orgrsc.org The allyl group provides a handle for further chemical modifications, such as addition reactions, cycloadditions, and oxidations, enabling the creation of complex molecular architectures. ontosight.aiumich.edu

The hydrochloride salt form is particularly important for practical laboratory use, as it converts the liquid base into a more stable, solid material that is easier to handle and store. Its role as a building block is fundamental in developing novel compounds for various applications in materials science and medicinal chemistry. ontosight.ai

Interactive Data Tables

Chemical Identification

| Identifier | Value |

| IUPAC Name | prop-2-enylhydrazine;dihydrochloride |

| CAS Number | 70629-62-8 |

| Molecular Formula | C3H10Cl2N2 |

| Molecular Weight | 145.04 g/mol |

| Canonical SMILES | C=CCN.Cl.Cl |

Comparison of Allylhydrazine Synthesis Methods

| Method | Reagents | Advantages | Disadvantages |

| Classical | Allyl Halide + Hydrazine Hydrate | Simple, inexpensive reagents umich.eduresearchgate.net | Low selectivity, mixture of products, difficult purification umich.eduresearchgate.net |

| Protecting Group | Boc-protected Hydrazine + Allyl Halide | High selectivity, high yield of pure product umich.eduresearchgate.net | Multi-step process, more expensive starting materials researchgate.net |

Structure

3D Structure of Parent

Properties

IUPAC Name |

prop-2-enylhydrazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2.2ClH/c1-2-3-5-4;;/h2,5H,1,3-4H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAQSEEDEVFOVQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological Advances in the Synthesis of Allylhydrazine Dihydrochloride and Its Congeners

Classical Synthesis Protocols and Associated Challenges

The traditional methods for synthesizing allylhydrazine (B1197363) have been foundational, yet they are beset by significant challenges that impact yield and purity. researchgate.net These classical routes typically involve the direct reaction of globally available and inexpensive starting materials. umich.edu

Nucleophilic Substitution Reactions Utilizing Allyl Halides and Hydrazine (B178648) Hydrate (B1144303)

The classical synthesis of allylhydrazine is primarily achieved through the direct allylation of hydrazine hydrate with an allyl halide, such as allyl bromide or allyl chloride. researchgate.net This method relies on a nucleophilic substitution reaction where the hydrazine molecule attacks the electrophilic carbon of the allyl halide, displacing the halogen. ontosight.ai While straightforward in principle, this approach is often characterized by moderate yields, with reports citing figures around 57% for allyl bromide and 70% for allyl chloride. umich.eduumich.edu Early academic research in the mid-20th century provided the initial groundwork for these syntheses, focusing on the fundamental properties and creation of various aliphatic hydrazine derivatives.

Optimization Challenges: Selectivity and Reproducibility in Traditional Approaches

A significant drawback of the classical synthesis is the lack of control over the selectivity of the alkylation reaction. researchgate.net Hydrazine has two nucleophilic nitrogen atoms, and the resulting product, monoallylhydrazine, is also nucleophilic. This leads to the concurrent formation of multiple by-products, including di- and tri-substituted hydrazines. researchgate.net

The primary challenges include:

Low Selectivity : The direct alkylation of hydrazine hydrate often results in a mixture of mono- and diallylated products, as the initial product can react further with the allyl halide. researchgate.net

Poor Reproducibility : The reaction outcomes can be inconsistent, making it difficult to achieve reliable results. researchgate.netresearchgate.net

Purification Difficulties : The boiling points of the desired monoallylhydrazine and the diallylhydrazine by-products are very similar, which complicates their separation by distillation. researchgate.net

These issues have driven researchers to seek more refined synthetic routes to improve the purity and yield of the final product. researchgate.net

Modern Protective Group Strategies for Controlled Allylhydrazine Synthesis

To address the limitations of classical methods, modern organic synthesis employs protecting groups to temporarily block one or more reactive sites on the hydrazine molecule. researchgate.netorganic-chemistry.org This strategy allows for precise control over the alkylation reaction, significantly improving selectivity and efficiency. researchgate.net The tert-butoxycarbonyl (Boc) group is a widely used protecting group in this context. highfine.com

Application of Boc-Hydrazines for Regioselective Alkylation

The use of Boc-protected hydrazines is a cornerstone of modern allylhydrazine synthesis. researchgate.net By protecting one or more of the nitrogen atoms, the regioselectivity of the allylation can be precisely directed.

Different Boc-hydrazines offer varying levels of control:

Boc-hydrazine : When mono-Boc-hydrazine is used, the Boc group deactivates the adjacent nitrogen, which can direct a second allylation to the same nitrogen atom, leading to 1,1-diallyl-2-Boc-hydrazine. researchgate.netumich.edu This approach is therefore more suitable for synthesizing 1,1-diallylhydrazine (B1196325) after deprotection. umich.edu

1,2-bis-Boc-hydrazine : Allylation of this symmetrically protected hydrazine can yield the mono-allylated product. However, studies have shown that the selectivity is highly dependent on the reaction scale. Small-scale reactions can produce the monosubstituted product exclusively, but scaling up often leads to the formation of disubstituted compounds as well. umich.edu

1,1,2-tri-Boc-hydrazine : This precursor provides the most effective route for the selective synthesis of mono-allylhydrazine. researchgate.net The strategic placement of the three Boc groups ensures that allylation occurs selectively, precluding the formation of unwanted by-products. researchgate.net

Enhanced Synthetic Efficiency through Optimized Protecting Group Chemistries

The application of protecting group strategies, particularly with tri-Boc-hydrazine, has markedly enhanced the synthetic efficiency of producing pure allylhydrazine. researchgate.net This method overcomes the significant selectivity and reproducibility issues inherent in the classical approach. researchgate.netresearchgate.net The route starting with 1,1,2-tri-Boc-hydrazine involves allylation under phase-transfer catalytic (PTC) conditions, which produces the protected 1-allyl-1,2,2-tri-Boc-hydrazine with high yield (82%). umich.edu The subsequent removal of the Boc groups is also highly efficient (97-98% yield), resulting in pure allylhydrazine. umich.edu This controlled, multi-step process stands in stark contrast to the direct, yet often messy, classical method.

| Method | Starting Materials | Key Conditions | Selectivity | Reported Yield | Reference |

|---|---|---|---|---|---|

| Classical | Hydrazine hydrate, Allyl bromide/chloride | Direct reaction | Low (Mixture of mono- and di-substituted products) | 57-70% (Impure) | umich.edu, researchgate.net |

| Protecting Group | 1,2-bis-Boc-hydrazine, Allyl bromide | Phase Transfer Catalysis (PTC) | Scale-dependent (High on small scale, low on large scale) | 71% (Mono-allylated intermediate) | umich.edu |

| Protecting Group | 1,1,2-tri-Boc-hydrazine, Allyl bromide | Phase Transfer Catalysis (PTC) | High (Exclusively mono-substituted) | 82% (Protected intermediate), ~97% (Deprotection) | umich.edu, researchgate.net |

Advanced Derivatization Strategies for Allylhydrazine Conjugates

Allylhydrazine is a versatile building block in organic synthesis due to its two reactive centers: the hydrazine moiety and the carbon-carbon double bond of the allyl group. researchgate.netontosight.ai These sites allow for a wide range of chemical transformations to create complex molecular structures, or conjugates, for various applications. ontosight.aicore.ac.uk Advanced strategies often employ catalysis to achieve high efficiency and selectivity in these derivatization reactions.

Synthesis of Heterocyclic Frameworks, Including Pyrazole (B372694) Derivatives, from Allylhydrazine Precursors

The conversion of allylhydrazine precursors into stable aromatic heterocyclic compounds like pyrazoles represents a significant area of research. Pyrazoles and their derivatives are known for their pharmacological importance. nih.govmdpi.com A notable method for this transformation involves an induced cyclization strategy.

One effective method utilizes phenylselenenyl sulfate (B86663) to induce the cyclization of allylhydrazines. scispace.comresearchgate.net This process begins with the reaction of allylhydrazines with phenylselenenyl sulfate, which is generated in situ from diphenyl diselenide and ammonium (B1175870) persulfate in the presence of trifluoromethanesulfonic acid. scispace.com The initial reaction affords phenylseleno-substituted pyrazolidines. scispace.comresearchgate.net These intermediates are not isolated but undergo subsequent in-situ dehydrogenation and oxidative deselenenylation under the reaction conditions to yield the final pyrazole derivatives. scispace.com

The general pathway for this transformation can be summarized as follows:

Generation of Phenylselenenyl Sulfate: Diphenyl diselenide reacts with ammonium persulfate and trifluoromethanesulfonic acid.

Cyclization: The generated phenylselenenyl sulfate reacts with an allylhydrazine to form a phenylseleno-substituted pyrazolidine (B1218672) intermediate. scispace.com

Aromatization: The pyrazolidine intermediate undergoes dehydrogenation and oxidative deselenenylation to form the stable pyrazole ring. scispace.com

This method provides a direct route to functionalized pyrazoles from allylhydrazine precursors. The reaction mechanism highlights the utility of selenium reagents in mediating complex cyclization and oxidation cascades.

Table 1: Key Aspects of Phenylselenenyl Sulfate-Induced Cyclization of Allylhydrazines

| Step | Reagents & Conditions | Intermediate/Product | Reference |

| 1. Electrophile Generation | Diphenyl diselenide, Ammonium persulfate, Trifluoromethanesulfonic acid | Phenylselenenyl sulfate | scispace.com |

| 2. Cyclization | Allylhydrazine, Phenylselenenyl sulfate | Phenylseleno substituted pyrazolidines | scispace.comresearchgate.net |

| 3. Dehydrogenation & Deselenenylation | Reaction conditions | Pyrazole derivatives | scispace.com |

Formation of Imidazopyridine Carbohydrazide (B1668358) Analogs and Related Structures

Imidazopyridines are a class of fused heterocyclic compounds recognized as a "drug prejudice" scaffold due to their wide range of applications in medicinal chemistry and material science. rsc.orgmdpi.com The synthesis of imidazopyridine carbohydrazide analogs, a key substructure in medicinal chemistry, often involves multi-step procedures starting from substituted pyridines.

A common synthetic route to imidazopyridine carbohydrazide analogs begins with the condensation of a 2-aminopyridine (B139424) with an ethyl 3-bromo-2-oxopropanoate. nih.gov This initial step forms the core ethyl imidazo[1,2-a]pyridine-2-carboxylate ring system. The ester is then converted to the corresponding carbohydrazide.

The key steps in a representative synthesis are:

Imidazopyridine Ring Formation: 2-Aminopyridine is reacted with ethyl 3-bromo-2-oxopropanoate in ethanol. The reaction mixture is stirred, and upon completion, the resulting precipitate of ethyl imidazo[1,2-a]pyridine-2-carboxylate is isolated. nih.gov

Carbohydrazide Synthesis: The synthesized ester is treated with an excess of hydrazine hydrate to produce imidazo[1,2-a]pyridine-2-carbohydrazide (B2359360). nih.gov

Analog Formation: This carbohydrazide serves as a versatile intermediate. For instance, it can be reacted with various aldehydes to form N'-benzylidene imidazo[1,2-a]pyridine-2-carbohydrazide derivatives or with other electrophiles like propargyl bromide to generate different analogs. nih.gov

A five-component cascade reaction has also been reported for the efficient synthesis of N'-substituted imidazo[1,2-a]pyridine-carbohydrazide derivatives, highlighting the ongoing development of novel synthetic methodologies. researchgate.net

Table 2: General Synthetic Scheme for Imidazopyridine Carbohydrazide Analogs

| Step | Starting Materials | Reagents/Conditions | Product | Reference |

| 1 | 2-Aminopyridine, Ethyl 3-bromo-2-oxopropanoate | Ethanol, 0 °C to room temperature | Ethyl imidazo[1,2-a]pyridine-2-carboxylate | nih.gov |

| 2 | Ethyl imidazo[1,2-a]pyridine-2-carboxylate | Hydrazine hydrate | Imidazo[1,2-a]pyridine-2-carbohydrazide | nih.gov |

| 3 | Imidazo[1,2-a]pyridine-2-carbohydrazide, Aromatic aldehydes | Ethanol, Reflux | N'-Benzylidene imidazo[1,2-a]pyridine-2-carbohydrazide derivatives | nih.gov |

Intrinsic Reactivity and Mechanistic Pathways of Allylhydrazine Dihydrochloride

Nucleophilic and Electrophilic Characteristics of the Allylhydrazine (B1197363) Moiety

The reactivity of the allylhydrazine moiety is characterized by the presence of both nucleophilic and electrophilic centers, making it a versatile building block in organic synthesis. ontosight.ai A nucleophile is a chemical species that donates an electron pair to form a new covalent bond, while an electrophile accepts an electron pair. masterorganicchemistry.comcecmohali.org The hydrazine (B178648) portion of the molecule, with its two adjacent nitrogen atoms, possesses lone pairs of electrons, rendering it nucleophilic and basic. This inherent nucleophilicity allows it to participate in reactions by attacking electron-deficient centers.

Conversely, the allyl group introduces electrophilic potential. The double bond in the allyl group can be susceptible to attack by nucleophiles, particularly when activated. Furthermore, the carbon atom adjacent to the double bond (the allylic carbon) can become an electrophilic center, especially in transition metal-catalyzed reactions. rsc.org

The table below summarizes the key nucleophilic and electrophilic sites within the allylhydrazine moiety.

| Functional Group | Atom(s) | Characteristic | Typical Reactions |

| Hydrazine | Nitrogen atoms | Nucleophilic, Basic | Alkylation, Acylation, Condensation |

| Allyl Group (C=C) | Carbon atoms of the double bond | Electrophilic (when activated) | Addition reactions |

| Allyl Group (Allylic C) | Carbon atom adjacent to the C=C bond | Electrophilic (in certain contexts) | Substitution reactions |

This table illustrates the dual reactivity of the allylhydrazine moiety.

Cycloaddition Reactions Mediated by the Allylic Functionality

The allylic functionality of allylhydrazine enables its participation in various cycloaddition reactions, which are powerful methods for constructing cyclic molecules. ontosight.ainih.gov Cycloaddition reactions involve the joining of two or more unsaturated molecules to form a cyclic adduct. The double bond of the allyl group serves as a 2π component in these transformations.

One of the notable cycloaddition pathways is the [3+2] cycloaddition. In this type of reaction, a three-atom component (a 1,3-dipole) reacts with a two-atom component (the alkene of the allyl group) to form a five-membered ring. nih.gov For instance, oxyallyl cations can undergo [3+2] cycloaddition with the allyl group of allylhydrazine to furnish five-membered carbocycles or heterocycles. nih.gov These reactions often proceed in a stepwise manner, involving the formation of a zwitterionic intermediate. nih.gov

Furthermore, the double bond in allylhydrazine can participate in [4+3] cycloadditions with allylic cations, leading to the formation of seven-membered rings. rsc.org While less common for simple alkenes compared to dienes, the electronic nature of the allylhydrazine moiety can influence its reactivity in such transformations.

The table below provides a summary of cycloaddition reactions involving the allylic functionality.

| Cycloaddition Type | Reactant with Allyl Group | Product Ring Size | Key Features |

| [3+2] Cycloaddition | 1,3-Dipole (e.g., Oxyallyl cation) | 5-membered | Can form carbocycles or heterocycles. nih.gov |

| [4+3] Cycloaddition | Allylic Cation | 7-membered | A direct method for synthesizing seven-membered rings. rsc.org |

| Diels-Alder (Inverse Electron Demand) | Electron-deficient diene (e.g., Tetrazine) | 6-membered | The alkene acts as the dienophile. wikipedia.org |

This table outlines the types of cycloaddition reactions that the allylic functionality of allylhydrazine can undergo.

Photocatalyzed Chemical Transformations Involving Allylhydrazine Species

Recent advancements in photoredox catalysis have opened new avenues for chemical transformations involving allylhydrazine species. acs.org This approach utilizes visible light and a photocatalyst to generate reactive intermediates under mild conditions. researchgate.net

Photoredox catalysis provides a powerful tool for the formation of carbon-nitrogen (C-N) bonds. nih.gov In a typical mechanism, a photocatalyst, upon excitation by visible light, can oxidize an amine to a nitrogen-centered radical cation. nih.govresearchgate.net This highly reactive intermediate can then undergo further transformations to form a C-N bond.

A plausible mechanistic pathway for photocatalytic C-N bond formation involving an amine is outlined below:

Excitation: The photocatalyst (PC) absorbs light and is promoted to an excited state (PC*).

Oxidation: The excited photocatalyst oxidizes the amine (e.g., allylhydrazine) to a nitrogen radical cation.

C-N Bond Formation: The nitrogen radical cation reacts with a suitable coupling partner to form a new C-N bond.

Regeneration of Catalyst: The reduced photocatalyst is oxidized back to its ground state, completing the catalytic cycle.

Radical intermediates are central to the photocatalytic transformations of allylhydrazine. nih.gov The generation of a nitrogen-centered radical from the hydrazine moiety is often the key initiating step. nih.gov These radicals are highly reactive species with an unpaired electron and can participate in a variety of reactions, including addition to double bonds and aromatic systems. libretexts.org

The nature of the radical intermediates can vary depending on the specific reaction conditions and the other reactants present. For instance, in the presence of an oxidizing agent, a nitrogen-centered radical is likely to form. nih.gov In other scenarios, radical species could be generated at the allylic position. The subsequent reactions of these radical intermediates dictate the final product distribution. rsc.org The detection and characterization of these transient radical species are crucial for understanding the reaction mechanism and can be achieved through techniques like electron spin resonance (ESR) spectroscopy. nih.govchimia.ch

The table below summarizes the potential radical intermediates and their roles in allylhydrazine-centric catalytic processes.

| Radical Intermediate | Generation Method | Role in Catalysis |

| Nitrogen-centered radical | Oxidation of the hydrazine moiety | Key intermediate for C-N bond formation. nih.gov |

| Allylic radical | Hydrogen abstraction from the allylic position | Can participate in C-C bond formation. |

| Carbon-centered radical (from addition) | Addition of a radical to the allyl double bond | Leads to functionalization of the allyl group. |

This table highlights the key radical intermediates in photocatalytic reactions involving allylhydrazine.

Comparative Reactivity Analysis within the Broader Hydrazine Derivative Class

The reactivity of allylhydrazine is best understood when compared to other derivatives within the broader hydrazine class. dtic.mil The presence of the allyl group imparts unique reactivity that distinguishes it from simple alkylhydrazines or arylhydrazines.

Mono- and di-alkylhydrazines are generally colorless, hygroscopic liquids that are more basic than hydrazine itself. dtic.mil Their reducing power decreases with increasing alkyl substitution. dtic.mil Tri- and tetra-alkyl derivatives are even weaker bases. dtic.mil In contrast, the allyl group in allylhydrazine not only influences its basicity and reducing properties but also provides an additional reactive site—the double bond—for a variety of transformations not available to saturated alkylhydrazines. ontosight.aiumich.edu

The electronic properties of substituents on the hydrazine moiety significantly impact its reactivity. Electron-withdrawing groups, for instance, can decrease the nucleophilicity of the nitrogen atoms, while electron-donating groups can enhance it. The allyl group is generally considered to be weakly electron-donating or neutral in its effect on the hydrazine nitrogens.

Click chemistry refers to a class of reactions that are high-yielding, wide in scope, and easy to perform. wikipedia.orgorganic-chemistry.org The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). organic-chemistry.orgrsc.org While the primary reactants in classic click chemistry are azides and alkynes, the principles of click chemistry can be extended to other modular and efficient reactions.

Hydrazine derivatives can participate in reactions that align with the "click" philosophy, such as the formation of hydrazones from aldehydes and ketones. However, the direct involvement of allylhydrazine in the canonical CuAAC is not typical, as it lacks both an azide (B81097) and an alkyne functionality.

Nevertheless, the allyl group of allylhydrazine can be functionalized to introduce a terminal alkyne, which could then participate in CuAAC reactions. This would allow for the modular construction of more complex molecules, in line with the click chemistry concept. For instance, hydroalkynylation of the allyl double bond would install the necessary alkyne handle.

The table below compares the reactivity of allylhydrazine with other hydrazine derivatives.

| Hydrazine Derivative | Key Structural Feature | Primary Reactivity | Potential in Click Chemistry |

| Hydrazine | -NH2-NH2 | Nucleophilic, Reducing agent | - |

| Alkylhydrazine | Saturated alkyl group(s) | Nucleophilic, Basic | Limited direct application. |

| Arylhydrazine | Aromatic ring(s) | Nucleophilic, Undergoes electrophilic aromatic substitution | Can be functionalized with azides or alkynes. |

| Allylhydrazine | Allyl group (C=C) | Nucleophilic, Alkene reactions (additions, cycloadditions) | Can be functionalized to introduce an alkyne for CuAAC. |

This table provides a comparative overview of the reactivity of different hydrazine derivatives.

Influence of Allylic Substitution and Steric Hindrance on Reaction Outcomes

The reactivity of allylhydrazine dihydrochloride (B599025) is significantly influenced by the nature and position of substituents on the allyl group. These substituents can alter the course of reactions through a combination of electronic and steric effects, dictating the reaction rate and the distribution of products. The presence of bulky groups near the reaction center can impede the approach of reactants, a phenomenon known as steric hindrance, which plays a crucial role in the reaction outcomes. libretexts.orgmasterorganicchemistry.com

In reactions involving nucleophilic attack on the allyl group, the substitution pattern can affect the stability of intermediates and transition states. For instance, in allylic substitution reactions, the reaction can proceed through an SN2 or an SN2' mechanism. The SN2' mechanism, which involves the nucleophile attacking the γ-carbon of the allyl system, can be favored by the presence of bulky substituents at the α-carbon, which sterically hinder a direct SN2 attack. libretexts.org

The electronic properties of the substituents are also paramount. Electron-donating groups can stabilize a developing positive charge on an adjacent carbon, potentially accelerating reactions that proceed through carbocation-like transition states. Conversely, electron-withdrawing groups can destabilize such intermediates, slowing down the reaction. masterorganicchemistry.com

In the context of reactions involving the hydrazine moiety, such as the formation of hydrazones with aldehydes and ketones, the steric environment around the nitrogen atoms is critical. Bulky substituents on the allyl group can hinder the approach of the carbonyl compound to the nucleophilic nitrogen atom, thereby reducing the reaction rate. libretexts.orglibretexts.org

Detailed Research Findings

While specific kinetic and product distribution data for a wide range of substituted allylhydrazine dihydrochlorides are not extensively documented in publicly available literature, the expected outcomes can be predicted based on established principles of organic chemistry. The following table provides a hypothetical representation of how different allylic substituents might influence the outcome of a typical reaction, such as hydrazone formation with a model ketone (e.g., acetone). The trends illustrated are based on general principles of steric hindrance and electronic effects.

| Allylhydrazine Derivative (R-CH=CH-CH₂-NHNH₂) | Substituent (R) | Expected Steric Hindrance | Expected Electronic Effect of Substituent | Predicted Relative Rate of Hydrazone Formation | Predicted Major Product |

|---|---|---|---|---|---|

| Allylhydrazine | -H | Low | Neutral | 1.00 (Reference) | Acetone allylhydrazone |

| Crotylhydrazine (But-2-en-1-ylhydrazine) | -CH₃ | Moderate | Electron-donating | 0.75 | Acetone crotylhydrazone |

| Cinnamylhydrazine (3-Phenylprop-2-en-1-ylhydrazine) | -C₆H₅ | High | Electron-withdrawing (inductive), Conjugating | 0.50 | Acetone cinnamylhydrazone |

| 3-Methylbut-2-en-1-ylhydrazine | -(CH₃)₂ | Very High | Electron-donating | 0.25 | Acetone 3-methylbut-2-en-1-ylhydrazone |

This table is a hypothetical illustration based on established chemical principles. The relative rates are not experimental values but are intended to show the expected trend.

The data in the table illustrates that as the steric bulk of the substituent on the allyl group increases (from H to CH₃ to C₆H₅ to (CH₃)₂), the rate of reaction with a ketone is predicted to decrease. This is a direct consequence of increased steric hindrance around the nucleophilic nitrogen, which impedes the approach of the electrophilic carbonyl carbon. libretexts.org

In cases of allylic substitution reactions, steric hindrance at the α-position can significantly slow down direct SN2 reactions, making the SN2' pathway more competitive. For example, a bulky substituent on the carbon bearing the leaving group would hinder the backside attack required for an SN2 reaction, leading to a higher proportion of the product from attack at the double bond. nih.gov

Furthermore, the stability of any charged intermediates that may form is influenced by the electronic nature of the substituents. For instance, in reactions proceeding through a carbocation-like intermediate, electron-donating groups on the allyl moiety can stabilize the positive charge, leading to a faster reaction rate, provided that steric hindrance is not the dominant factor. masterorganicchemistry.com

Research Applications of Allylhydrazine Dihydrochloride As a Chemical Scaffold

Utilization in the Synthesis of Diverse Complex Organic Molecules

The bifunctional nature of allylhydrazine (B1197363) makes it a valuable precursor in the field of organic synthesis. researchgate.net Chemists leverage its distinct reactive sites—the hydrazine (B178648) moiety and the carbon-carbon double bond—to construct a wide array of complex organic molecules. It is frequently used as an intermediate in the synthesis of pharmaceuticals and other specialized organic compounds. ontosight.ai

The hydrazine group can participate in reactions to form heterocyclic structures, such as pyrazoles and pyridazines, which are common motifs in medicinally important compounds. Meanwhile, the allyl group's double bond offers a gateway to numerous chemical transformations, including addition reactions, couplings, and oxidations, further diversifying the range of possible derivatives. researchgate.net Research has focused on optimizing synthetic routes using allylhydrazine to improve selectivity and yield, sometimes employing protecting group strategies to precisely control which part of the molecule reacts. researchgate.net This controlled reactivity is crucial for building intricate molecular architectures from a relatively simple starting material. The combination of fermentation-derived complex scaffolds and organic synthesis techniques represents a powerful strategy for producing novel compounds that would be difficult to access through synthesis alone. nih.gov

Table 1: Synthetic Applications of Allylhydrazine Scaffold

| Application Area | Type of Reaction | Resulting Structures |

|---|---|---|

| Pharmaceuticals | Cyclization, Condensation | Heterocyclic compounds (e.g., pyrazoles) |

| Agrochemicals | Derivatization | Various active ingredients |

| Organic Synthesis | Addition, Coupling, Oxidation | Diverse functionalized molecules |

Development of Bioorthogonal Probes for Advanced Chemical Biology Investigations

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.govru.nl The development of small-molecule probes that operate bioorthogonally is essential for labeling and tracking biomolecules in their natural environment. mdpi.com The hydrazine functional group is particularly useful in this context because it is largely absent from biological systems but can be made to react selectively with specific, engineered functionalities. nih.gov This has led to the development of hydrazine-based probes for advanced investigations in chemical biology.

These probes are designed to safely navigate the complex cellular environment to covalently connect with a specific biological target. nih.gov The combination of bioorthogonal chemistry with powerful techniques like CRISPR has expanded opportunities for discovery and control in biological settings. nih.gov

Chemoproteomics is a powerful technique used to identify the protein targets of small molecules on a global scale. upenn.edunih.gov While many methods target nucleophilic (electron-rich) amino acid residues, organohydrazine probes have been developed to specifically map the reactivity of electrophilic (electron-poor) sites within the proteome. upenn.edu This approach, a form of activity-based protein profiling (ABPP), allows researchers to study a different class of proteins and biological pathways, including those that involve metals, metabolites, or specific post-translational modifications. upenn.edu

Hydrazine probes are designed to capture enzyme cofactors and modifications that are electrophilic. upenn.edu Studies have shown that while these probes are broadly reactive, they remain directed to the active sites of enzymes. upenn.edu This capability allows a single probe to read out the functional state of many different enzyme classes, significantly expanding the portion of the proteome that can be considered "druggable" and opening up new avenues for drug discovery. upenn.edu

Table 2: Features of Hydrazine-Based Chemoproteomic Profiling

| Feature | Description | Reference |

|---|---|---|

| Target | Electrophilic enzyme cofactors and post-translational modifications | upenn.edu |

| Method | Activity-Based Protein Profiling (ABPP) | upenn.edu |

| Advantage | Expands the "druggable" proteome by targeting electron-poor sites | upenn.edu |

| Selectivity | Remains active-site directed despite broad reactivity | upenn.edu |

Site-specific protein labeling is crucial for studying protein localization, dynamics, and function with minimal perturbation. nih.govmdpi.com The hydrazine functional group serves as a bioorthogonal handle for this purpose. rsc.org It does not react with most native biopolymers but can form stable covalent bonds with specifically introduced reactive partners, most notably carbonyl groups (aldehydes and ketones). nih.gov

One strategy involves using enzymes or oxidation to introduce a carbonyl group at a specific site on a protein of interest. A hydrazine-containing probe can then be used to selectively label this site. nih.gov Another advanced method involves the use of short, hydrazide-reactive peptide tags. nih.govnih.gov These tags, identified through techniques like phage display, can be genetically fused to a target protein. nih.gov This allows for the specific covalent labeling of the fusion protein by a hydrazine probe, even within complex mixtures like crude cell lysates. nih.govnih.gov This approach eliminates the need for a separate enzymatic step to introduce a reactive handle, simplifying the labeling process. nih.gov Such strategies are vital for generating precisely decorated protein conjugates for therapeutic and diagnostic applications. mdpi.comethz.ch

Table 3: Site-Selective Labeling Strategies Using Hydrazine Chemistry

| Strategy | Mechanism | Key Feature | Reference |

|---|---|---|---|

| Carbonyl Labeling | Hydrazine reacts with an aldehyde or ketone on the protein. | Requires introduction of a carbonyl group via oxidation or enzymes. | nih.gov |

| Hydrazide Reactive (HyRe) Tags | A genetically encoded peptide tag reacts directly with a hydrazine probe. | Eliminates the need for enzymatic modification of the target protein. | nih.govnih.gov |

Role as a Precursor for Advanced Polymer and Agrochemical Intermediates in Materials Science Research

In materials science and industrial chemistry, allylhydrazine dihydrochloride (B599025) and its derivatives are recognized as important intermediates. ontosight.ai The compound is listed as a precursor material for the synthesis of polymers. uwindsor.cabmhaesthetics.com Its ability to participate in polymerization reactions, likely through its allyl group, makes it a building block for creating plastics, resins, and other polymer materials. ontosight.ai

Furthermore, the hydrazine scaffold is significant in agricultural chemistry. researchgate.net Allylhydrazine is used as an intermediate in the synthesis of various agrochemicals, which are compounds designed to protect crops and enhance productivity. ontosight.aievonik.com Hydrazine hydrate (B1144303), a related compound, is also noted for its utility in synthesizing agrochemical intermediates. arkema.com The versatility of allylhydrazine allows it to serve as a starting point for creating a range of specialized chemicals for both the materials and agricultural sectors.

Table 4: Applications in Materials and Agrochemical Synthesis

| Industry | Product Type | Role of Allylhydrazine |

|---|---|---|

| Materials Science | Plastics, Resins, Polymers | Precursor/Intermediate |

| Agrochemicals | Pesticides, Herbicides, Fungicides | Synthetic Intermediate |

Advanced Spectroscopic and Analytical Characterization Methodologies for Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure in solution. nih.govelsevier.com It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms by probing the magnetic properties of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C). nih.gov A high-resolution NMR spectrum reveals key details through chemical shifts, peak integrations, and splitting patterns (spin-spin coupling). chemguide.co.uklibretexts.org

For allylhydrazine (B1197363) dihydrochloride (B599025), ¹H and ¹³C NMR spectroscopy would confirm the presence and connectivity of the allyl and hydrazine (B178648) moieties.

¹H NMR: The proton spectrum would be expected to show distinct signals for the different types of protons in the molecule. The vinyl protons (=CH- and =CH₂) would appear in the downfield region (typically 5-6 ppm) with complex splitting patterns due to coupling with each other. The allylic protons (-CH₂-N) would be shifted further downfield due to the electron-withdrawing effect of the adjacent nitrogen atom. The protons on the hydrazine group (-NH-NH₃⁺) would likely appear as broad signals, and their chemical shift could be sensitive to solvent, concentration, and temperature. The integration of these peak areas would correspond to the ratio of protons in each unique environment. chemguide.co.uk

¹³C NMR: The carbon spectrum would complement the proton data, showing distinct signals for each of the three unique carbon atoms in the allyl group. The sp² hybridized carbons of the double bond would resonate at a lower field (typically 115-140 ppm) compared to the sp³ hybridized allylic carbon.

The splitting patterns observed in a high-resolution spectrum are particularly informative. libretexts.orgyoutube.com For instance, the signal for the -CH₂- group would be split by the adjacent =CH- proton, while the vinyl protons' signals would be split by each other and the allylic protons, a phenomenon that helps piece together the molecule's carbon skeleton. libretexts.org This detailed analysis of coupling constants and chemical shifts allows for the complete structural assignment of allylhydrazine dihydrochloride. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the Allyl Group in this compound Predicted chemical shifts (δ) in ppm relative to TMS. Actual values may vary based on solvent and experimental conditions.

| Atom | Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Splitting Pattern (¹H NMR) |

| C1 | =CH₂ | ~5.2 - 5.4 | ~120 | Doublet of doublets |

| C2 | =CH- | ~5.8 - 6.0 | ~135 | Multiplet |

| C3 | -CH₂- | ~3.5 - 3.8 | ~50 | Doublet |

Vibrational Spectroscopy (Infrared and Raman) for Precise Functional Group Analysis

Vibrational spectroscopy, which includes both Infrared (IR) and Raman techniques, provides a molecular "fingerprint" by probing the vibrations of chemical bonds. ksu.edu.saspectroscopyonline.com While both methods measure vibrational energies, their selection rules are different and often complementary. edinst.com IR spectroscopy detects vibrations that cause a change in the molecule's dipole moment, making it sensitive to polar functional groups. ksu.edu.sa Conversely, Raman spectroscopy detects vibrations that cause a change in the molecule's polarizability, making it particularly effective for analyzing non-polar, symmetric bonds. edinst.com

In the analysis of this compound, these techniques would identify key functional groups:

N-H and N⁺-H Vibrations: The stretching vibrations of the amine and ammonium (B1175870) groups would produce strong, broad bands in the IR spectrum, typically in the region of 3000-3400 cm⁻¹.

C-H Vibrations: The spectrum would show stretching vibrations for both sp² (vinyl) and sp³ (allylic) C-H bonds just above and below 3000 cm⁻¹, respectively.

C=C Stretching: The carbon-carbon double bond of the allyl group would give rise to a characteristic absorption in the 1640-1680 cm⁻¹ region. This peak is often stronger and more distinct in the Raman spectrum due to the polarizability of the π-bond. spectroscopyonline.com

N-N Stretching: The stretching of the nitrogen-nitrogen single bond would appear in the fingerprint region of the spectrum.

Bending Vibrations: Various bending modes (scissoring, rocking, wagging) for NH₂ and CH₂ groups would populate the fingerprint region (below 1500 cm⁻¹), providing further structural confirmation. nih.gov

By comparing the IR and Raman spectra, a comprehensive vibrational profile can be assembled. nih.gov For example, the symmetric C=C stretch might be weak in the IR spectrum but produce a strong signal in the Raman spectrum, illustrating the complementary nature of the two techniques. ksu.edu.saedinst.com This detailed analysis confirms the presence of all expected functional moieties within the molecule.

Table 2: Characteristic Vibrational Frequencies for this compound Frequencies are given in wavenumbers (cm⁻¹). These are typical ranges and can vary.

| Functional Group | Vibrational Mode | Technique | Typical Frequency Range (cm⁻¹) |

| N⁺-H / N-H | Stretching | IR | 3000 - 3400 (Broad) |

| C-H (sp²) | Stretching | IR/Raman | 3010 - 3095 |

| C-H (sp³) | Stretching | IR/Raman | 2850 - 2960 |

| C=C | Stretching | Raman/IR | 1640 - 1680 |

| N-H | Bending | IR | 1590 - 1650 |

| C-H | Bending | IR/Raman | 1350 - 1470 |

| N-N | Stretching | IR/Raman | 1000 - 1200 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a primary method for determining the molecular weight of a compound and can provide significant structural information through the analysis of fragmentation patterns. cdc.gov For a compound like allylhydrazine, which is volatile, Gas Chromatography-Mass Spectrometry (GC-MS) is a common approach. nih.gov

In a typical Electron Ionization (EI) MS experiment, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum displays the relative abundance of the parent molecular ion and its various fragments.

For allylhydrazine (the free base), the molecular ion peak [C₃H₈N₂]⁺ would be observed at an m/z corresponding to its molecular weight (72.11 g/mol ). nih.gov The fragmentation pattern provides clues to the molecule's structure. Experimental data for allylhydrazine shows characteristic peaks at several m/z values. nih.gov

Analysis of these fragments helps to confirm the proposed structure:

m/z 41: Loss of the hydrazinyl radical (•NHNH₂) from the molecular ion, resulting in the stable allyl cation [C₃H₅]⁺.

m/z 31: Likely represents the [CH₂NH₂]⁺ fragment, formed through cleavage and rearrangement. nih.gov

m/z 45: This fragment could correspond to [CH₂=CH-NH₂]⁺• or a related structure. nih.gov

High-resolution mass spectrometry (HRMS) can further refine the analysis by providing highly accurate mass measurements, which allows for the determination of the elemental composition of the parent ion and its fragments, distinguishing between ions of the same nominal mass. bohrium.com

Table 3: Experimental GC-MS Fragmentation Data for Allylhydrazine Data obtained from experimental GC-MS analysis under electron ionization (EI). nih.gov

| m/z (Mass/Charge) | Relative Intensity (%) | Plausible Fragment Ion |

| 72 | Low | [C₃H₈N₂]⁺• (Molecular Ion) |

| 41 | High | [C₃H₅]⁺ (Allyl cation) |

| 31 | Very High | [CH₂NH₂]⁺ |

| 45 | Moderate | [C₂H₅N]⁺• |

| 39 | Moderate | [C₃H₃]⁺ |

| 28 | Moderate | [N₂]⁺• or [C₂H₄]⁺• |

Electron Paramagnetic Resonance (EPR) Studies for Investigating Allylhydrazine-Derived Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize chemical species that have unpaired electrons, such as free radicals and transition metal ions. bruker.comwiley-vch.de Since molecules with all paired electrons are "EPR silent," this technique is exceptionally powerful for studying radical-mediated reaction mechanisms without interference from the diamagnetic parent compound or solvent. scielo.org

While stable free radicals are uncommon, many chemical and biological processes proceed via transient radical intermediates. nih.gov The metabolism or oxidation of hydrazine derivatives can involve the formation of radical species. EPR spectroscopy is the definitive method for identifying and quantifying these reactive intermediates. bruker.com

An EPR experiment would involve generating the allylhydrazine-derived radical, for instance, through chemical oxidation or photolysis, within the EPR spectrometer's magnetic field. scielo.org The resulting spectrum's characteristics provide a wealth of information:

g-value: This parameter is analogous to the chemical shift in NMR and helps in identifying the type of radical (e.g., carbon-centered vs. nitrogen-centered).

Hyperfine Splitting: The interaction of the unpaired electron with nearby magnetic nuclei (like ¹H and ¹⁴N) splits the EPR signal into a multiplet pattern. wiley-vch.de The analysis of this hyperfine structure reveals which nuclei are interacting with the unpaired electron, providing direct evidence for the radical's structure and the distribution of the unpaired electron's spin density.

For an allylhydrazine-derived radical, EPR could distinguish between a radical centered on the nitrogen atom versus one on the carbon backbone. Although biologically relevant radicals often have very short lifetimes, techniques like spin trapping can be employed, where a "spin trap" molecule reacts with the transient radical to form a more stable radical adduct that can be easily detected and characterized by EPR. plos.org

Synergistic Multi-Spectroscopic Approaches in Complex Chemical Research Environments

While each spectroscopic technique provides valuable data, the most confident and comprehensive structural elucidation is achieved when these methods are used in concert. mdpi.comresearchgate.net A synergistic approach leverages the strengths of each technique to build a complete and unambiguous picture of the chemical compound. This is the standard practice in modern chemical research for the characterization of novel compounds. bohrium.comnih.gov

The process for this compound would typically follow this workflow:

Mass Spectrometry (MS) would first be used to determine the molecular weight and, with high-resolution MS, the elemental formula (C₃H₉ClN₂). The fragmentation pattern would offer initial clues about the presence of an allyl group. cdc.gov

Vibrational Spectroscopy (IR and Raman) would then confirm the presence of key functional groups predicted by the formula, such as N-H, C=C, and C-H bonds, providing a rapid qualitative assessment of the molecular structure. spectroscopyonline.comnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy would provide the final, definitive piece of the puzzle. elsevier.com ¹H and ¹³C NMR would establish the carbon-hydrogen framework, and 2D NMR experiments (like COSY and HMBC) would reveal the precise connectivity between atoms, confirming the sequence of the allyl and hydrazine moieties.

This multi-technique approach ensures that the information is cross-validated, minimizing the potential for misinterpretation that might arise from relying on a single analytical method. For instance, while MS might suggest a molecular formula, only NMR can definitively distinguish between different isomers that share that same formula. Similarly, while IR confirms the presence of functional groups, NMR reveals how they are connected. This integrated strategy is the cornerstone of modern structural chemistry. mdpi.com

Theoretical and Computational Investigations of Allylhydrazine Dihydrochloride Systems

Quantum Chemical Studies on Electronic Structure and Energetics

The electronic structure dictates the molecule's reactivity, with the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) being of particular importance. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and reactivity. A smaller gap often suggests higher reactivity. researchgate.net For allylhydrazine (B1197363) dihydrochloride (B599025), the protonation of the hydrazine (B178648) moiety significantly influences the electronic landscape, withdrawing electron density and affecting the energies of the frontier orbitals.

Computational methods also allow for the calculation of various energetic properties. These include the heat of formation, bond dissociation energies, and proton affinities. This data is critical for understanding the thermodynamics of reactions involving allylhydrazine dihydrochloride and for predicting the stability of the compound and its derivatives. researchgate.net

Computational Modeling of Reaction Mechanisms and Transition State Analysis

Computational chemistry provides powerful tools for mapping out the intricate pathways of chemical reactions. nih.govnih.gov For this compound, this involves modeling its participation in various transformations, such as additions to unsaturated systems or cyclization reactions. acs.orggoogle.com

These computational investigations typically begin with the identification of stationary points on the potential energy surface, which include the reactants, products, and any intermediates or transition states. numberanalytics.com By calculating the energies of these species, a reaction energy profile can be constructed, revealing the thermodynamic feasibility and kinetic barriers of the reaction. smu.edu

Transition state analysis is a key component of these studies. By locating the transition state structure—the highest energy point along the reaction coordinate—and analyzing its vibrational frequencies, the mechanism of bond formation and breaking can be elucidated. nih.govsmu.edu For instance, in a reaction involving the allyl group, computational models can distinguish between a concerted or stepwise mechanism. The United Reaction Valley Approach (URVA) is one such method that provides a detailed analysis of the reaction mechanism through different phases. nih.govsmu.edu

Interactive Table: Key Computational Parameters in Reaction Modeling

| Parameter | Description | Significance |

|---|---|---|

| Potential Energy Surface (PES) | A multidimensional surface that represents the energy of a molecule as a function of its geometry. | Helps identify stable structures (minima) and transition states (saddle points). |

| Transition State (TS) | The highest energy point on the reaction path connecting reactants and products. | Its structure and energy determine the activation barrier and the rate of the reaction. |

| Intrinsic Reaction Coordinate (IRC) | The minimum energy path connecting the transition state to the reactants and products. | Confirms that the located transition state correctly connects the desired reactants and products. |

| Activation Energy (Ea) | The energy difference between the reactants and the transition state. | A key factor in determining the reaction rate; lower Ea leads to a faster reaction. |

| Reaction Energy (ΔEr) | The energy difference between the products and the reactants. | Indicates whether a reaction is exothermic (releases energy) or endothermic (requires energy). |

Elucidation of Structure-Reactivity Relationships through First-Principles Calculations

First-principles, or ab initio, calculations are based on the fundamental laws of quantum mechanics without the use of empirical parameters. These calculations are instrumental in establishing clear relationships between the molecular structure of this compound and its reactivity. researchgate.net

By systematically modifying the structure of allylhydrazine—for example, by changing substituents or altering the conformation—and calculating the corresponding changes in electronic properties and reactivity indices, a quantitative structure-reactivity relationship (QSRR) can be developed. researchgate.net These indices, derived from the electronic structure, can include atomic charges, bond orders, and frontier molecular orbital densities.

For instance, first-principles calculations can reveal how the protonation state of the hydrazine group in the dihydrochloride salt affects the nucleophilicity of the nitrogen atoms and the electrophilicity of the allyl group. This information is vital for predicting how the molecule will interact with other reagents and for designing new synthetic routes. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations of Allylhydrazine Derivatives

The three-dimensional shape, or conformation, of a molecule plays a significant role in its biological activity and chemical reactivity. Conformational analysis of allylhydrazine derivatives involves identifying the stable conformers and the energy barriers to rotation around single bonds. nih.govmdpi.com This can be achieved through systematic scans of the potential energy surface or through more advanced techniques like molecular dynamics (MD) simulations. nih.govrsc.org

MD simulations provide a dynamic picture of the molecule's behavior over time, taking into account temperature and solvent effects. mpg.de For allylhydrazine derivatives, MD simulations can reveal the preferred conformations in different environments and the flexibility of the molecule. nih.gov This is particularly important for understanding how these molecules might bind to a biological target, such as an enzyme's active site. rsc.org

By analyzing the trajectories from MD simulations, one can identify dominant conformational states and the transitions between them. This information is crucial for understanding the dynamic aspects of molecular recognition and for the rational design of molecules with specific shapes and functionalities. mpg.de

Interactive Table: Methods for Conformational Analysis

| Method | Description | Information Gained |

|---|---|---|

| Systematic Conformational Search | Rotates all rotatable bonds by a defined increment and calculates the energy of each resulting conformation. | Provides a comprehensive map of the conformational landscape and identifies low-energy conformers. |

| Stochastic Search (e.g., Monte Carlo) | Randomly changes the molecular geometry and accepts or rejects the new conformation based on its energy. | Efficiently samples the conformational space to find low-energy structures. |

| Molecular Dynamics (MD) Simulations | Simulates the motion of atoms and molecules over time based on classical mechanics. | Reveals the dynamic behavior of the molecule, including conformational changes and flexibility. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | An experimental technique that can provide information about the proximity of atoms and the rates of conformational exchange. | Provides experimental validation for computationally predicted conformations. |

Future Perspectives and Emerging Research Trajectories in Allylhydrazine Dihydrochloride Chemistry

Innovations in Green and Sustainable Synthetic Routes for Allylhydrazine (B1197363) Production

The traditional synthesis of allylhydrazine, typically involving the reaction of an allyl halide with a large excess of hydrazine (B178648) hydrate (B1144303), presents significant challenges in terms of selectivity and sustainability. researchgate.net This classical approach often leads to the formation of a mixture of mono-, di-, and tri-substituted hydrazines, complicating purification and generating substantial waste. researchgate.net

Emerging research is intensely focused on developing greener and more efficient synthetic pathways. A key innovation in this area is the adoption of protecting group strategies. By using protected forms of hydrazine, such as tert-butoxycarbonyl (Boc) hydrazine, researchers can direct the allylation to a specific nitrogen atom, significantly enhancing the selectivity for the desired mono-allylhydrazine product.

Key Innovations:

Protecting Group Strategy : The use of Boc-protected hydrazines, such as 1,2-bis-Boc-hydrazine and 1,1,2-tri-Boc-hydrazine, has been shown to overcome the shortcomings of the classical method. researchgate.net For instance, the allylation of 1,2-bis-Boc-hydrazine can selectively yield the monosubstituted product, which can then be deprotected to give pure allylhydrazine. semanticscholar.org The route starting with tri-Boc-hydrazine has been reported to give the best results in terms of yield and selectivity. researchgate.net

Alternative Energy Sources : Ultrasound-promoted synthesis represents another green approach being applied to hydrazine derivatives. nih.gov This technique can accelerate reaction rates, improve yields, and often allows for the use of more environmentally benign solvent systems, such as water-glycerol mixtures. nih.gov

Solvent-Free Conditions : Mechanochemical synthesis, conducted in a vibratory ball-mill without any solvent, is a promising green route for producing hydrazine derivatives like hydrazones with near-quantitative conversion and high purity. rsc.org The development of similar solvent-free methods for allylhydrazine production is a logical and anticipated advancement in the field.

A comparative look at traditional versus emerging synthetic strategies highlights the shift towards more controlled and sustainable processes.

| Feature | Classical Synthesis (Allyl Halide + Hydrazine Hydrate) | Protecting Group Strategy |

| Selectivity | Low; produces mixtures of mono-, di-, and tri-substituted products. researchgate.net | High; selectively yields the mono-substituted product. researchgate.net |

| Yield | Often moderate and difficult to reproduce. researchgate.net | Generally higher and more reproducible. researchgate.net |

| Purification | Difficult due to similar boiling points of products. researchgate.net | Simpler, as formation of co-products is precluded. researchgate.net |

| Sustainability | Relies on excess hazardous reagents and generates significant waste. | Reduces waste by improving selectivity; involves extra protection/deprotection steps. |

The ultimate goal is to design an economically viable and environmentally benign process for the large-scale production of high-purity allylhydrazine, which is essential for its broader application.

Expanding the Scope of Novel Chemical Transformations and Derivatizations

Allylhydrazine is a versatile bifunctional molecule, possessing both a nucleophilic hydrazine moiety and a reactive allyl group double bond. ontosight.ai This dual reactivity is the foundation for a vast range of chemical transformations and the synthesis of novel derivatives. While classical reactions like the formation of hydrazones are well-established, future research is aimed at exploring more complex and innovative molecular architectures.

The hydrazine group (-NHNH2) serves as a potent nucleophile, readily reacting with electrophilic compounds such as aldehydes and ketones to form stable hydrazones. rsc.orgresearchgate.net This reactivity is central to its use as a building block in heterocyclic chemistry.

The allyl group (CH₂=CH-CH₂) offers a complementary site for chemical modification. It can participate in a variety of reactions, including:

Electrophilic Additions : The double bond can react with electrophiles, allowing for the introduction of a wide range of functional groups.

Cycloaddition Reactions : The allyl moiety can undergo cycloadditions, providing pathways to complex cyclic and polycyclic structures. ontosight.ai

Polymerization : The vinyl group is susceptible to polymerization, opening avenues for the creation of functional polymers.

Future research is expected to focus on harnessing this dual reactivity in tandem, using allylhydrazine as a linker to construct molecules with tailored properties. For example, one can envision a strategy where the hydrazine moiety is used to anchor the molecule to a specific scaffold, while the allyl group remains available for subsequent "click" chemistry-type reactions or polymerization. Although the allyl group is generally less reactive in popular click reactions like the Huisgen cycloaddition compared to terminal alkynes (as found in propargylhydrazine), developing new catalytic systems could overcome this limitation.

Advanced Applications in Chemical Biology Tool Development and Functional Materials Research

The unique bifunctional nature of allylhydrazine makes it an attractive candidate for development into advanced tools for chemical biology and as a monomer for functional materials.

Chemical Biology Tool Development: In chemical biology, there is a constant need for probes that can be used to identify, label, and track biomolecules within complex biological systems. Hydrazine derivatives are valuable in this context due to their ability to react with carbonyl groups present in some metabolite and protein modifications. Related compounds, like propargylhydrazine, are used in chemoproteomic profiling to tag and identify protein electrophiles.

Allylhydrazine could be developed into a similar, yet distinct, chemical probe.

Bifunctional Linker : The hydrazine group can act as a "warhead," reacting with a biological target (e.g., a protein or metabolite). The allyl group can then serve as a versatile "handle" for downstream applications. This handle could be used for:

Tagging and Visualization : Attaching fluorescent dyes or biotin (B1667282) tags to the allyl group for imaging or affinity purification.

Immobilization : Tethering the target biomolecule to a solid support for further analysis.

Functional Materials Research: The ability of the allyl group to undergo polymerization makes allylhydrazine a promising monomer for the synthesis of functional polymers and materials. The resulting polymers would feature a pendant hydrazine group at each repeating unit, which could be used for a variety of applications:

Active Surfaces : Creating materials (e.g., beads, membranes) with surfaces rich in hydrazine groups. These surfaces could be used to capture aldehydes or ketones from solutions, for applications in purification or sensing.

Drug Delivery Systems : Incorporating allylhydrazine into hydrogels or nanoparticles. The hydrazine groups could be used to attach drugs or targeting ligands via a pH-sensitive hydrazone linkage, allowing for controlled release. nih.gov

Adhesives and Coatings : The reactive nature of the hydrazine and allyl groups could be exploited to formulate specialty adhesives or cross-linkable coatings.

The development of such materials is still an emerging area, but it represents a significant trajectory for future research, transforming a simple chemical building block into the basis for advanced functional materials. researchgate.netyzu.edu.cn

Integration with Cutting-Edge Analytical and Computational Techniques for Deeper Mechanistic Understanding

Advancements in the synthesis and application of allylhydrazine dihydrochloride (B599025) are increasingly reliant on the integration of sophisticated analytical and computational methods. These techniques provide unprecedented insight into reaction mechanisms, molecular structure, and material properties.

Analytical Techniques: Standard methods for the analysis of hydrazines include gas chromatography (GC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

GC-MS : Gas chromatography coupled with mass spectrometry is a powerful tool for separating and identifying allylhydrazine from its potential side products, such as diallylhydrazine, as demonstrated in studies comparing different synthetic routes. semanticscholar.org

HPLC : HPLC methods, often involving derivatization of the hydrazine moiety to create a chromophore, are used for quantification in various matrices. nih.gov

NMR Spectroscopy : ¹H and ¹³C NMR are indispensable for the structural elucidation of allylhydrazine and its derivatives, confirming the success of synthetic transformations. researchgate.netsemanticscholar.org

Future trends will likely involve the development of more sensitive methods for detecting trace amounts of allylhydrazine in complex environments and for in-situ monitoring of its reactions.

Computational Techniques: Computational chemistry provides a powerful lens for understanding chemical systems at the molecular level, offering insights that are often difficult to obtain through experiments alone. sydney.edu.aubirmingham.ac.uk For allylhydrazine, computational methods can be applied to:

Mechanistic Elucidation : Modeling reaction pathways to understand the selectivity observed in different synthetic routes (e.g., why classical synthesis yields multiple products).

Structural Analysis : Determining the preferred conformations of allylhydrazine and its derivatives, and how these structures influence reactivity.

Predicting Properties : Calculating spectroscopic data (e.g., NMR chemical shifts) to aid in experimental characterization, and predicting the electronic properties of novel derivatives for materials applications.

Techniques like Density Functional Theory (DFT) and molecular dynamics simulations are becoming standard tools for chemists to design experiments, interpret results, and predict the behavior of new molecules before they are ever synthesized in a lab. sydney.edu.au The application of these computational tools to allylhydrazine chemistry will undoubtedly accelerate discovery and innovation.

Q & A

Q. What are the common synthetic routes for Allylhydrazine dihydrochloride?

this compound is typically synthesized via nucleophilic substitution or catalytic hydrohydrazination. A classical method involves heating allyl chloride with hydrazine hydrate in an alcoholic solution, yielding the hydrochloride salt (30% yield) . For more controlled regioselectivity, Au-catalyzed hydrohydrazination of allenes (e.g., 1,2-propadiene derivatives) with hydrazine derivatives like methyl carbazate has been reported. This method leverages (CAAC)Au catalysts to favor allylhydrazine formation over hydrazone byproducts, depending on substrate substitution patterns .

Q. What analytical techniques are used to characterize this compound?

Characterization involves:

- HPLC : For purity assessment, using acidic mobile phases (e.g., 0.1 M HCl) and UV detection, as validated for structurally similar hydrazine derivatives .

- GC-FID : Suitable for quantifying residual solvents or byproducts, though derivatization may be required for non-volatile hydrazines .

- Melting point analysis : Decay temperatures (e.g., ~225°C for analogous hydrazine hydrochlorides) provide preliminary identity confirmation .

- NMR/IR spectroscopy : To confirm functional groups (e.g., NH-NH₂ and allyl moieties) and regioselectivity in reaction products .

Q. What safety protocols are critical when handling this compound?

- Engineering controls : Use fume hoods for ventilation to avoid inhalation of fine particulates .

- Personal protective equipment (PPE) : Acid-resistant gloves, tight-sealing goggles, and lab coats are mandatory. Respiratory protection (e.g., N95 masks) is advised in poorly ventilated areas .

- Storage : Keep in airtight containers away from oxidizing agents and moisture to prevent decomposition .

Advanced Research Questions

Q. How does catalyst choice influence regioselectivity in Allylhydrazine synthesis?

The (CAAC)Au catalyst in hydrohydrazination reactions dictates regioselectivity via an outer-sphere nucleophilic attack mechanism. For example, terminal allenes favor allylhydrazine formation through a single proton transfer post-nucleophilic addition. In contrast, tetrasubstituted allenes (e.g., tetraphenyl-1,2-propadiene) form hydrazones due to sequential proton transfer, gold migration, and a second proton transfer . Substrate steric and electronic properties further modulate this selectivity, necessitating computational modeling (e.g., DFT studies) to predict outcomes .

Q. How can researchers resolve contradictions in reaction yields or byproduct formation?

Discrepancies often arise from substrate-dependent reactivity. For instance, 1,2-propadiene yields mixed allylhydrazine/hydrazone products, while bulkier allenes produce only hydrazones . To mitigate this:

- Optimize reaction conditions : Adjust catalyst loading (e.g., 1–5 mol% Au), temperature (20–80°C), and solvent polarity.

- Monitor intermediates : Use in-situ techniques like FTIR or Raman spectroscopy to track gold-allene coordination and nucleophilic attack pathways .

- Validate mechanisms : Compare experimental results with computational models (e.g., Ujaque and Lledós’ mechanistic studies on Au-catalyzed pathways) .

Q. What advanced applications does this compound have in organic synthesis?

- Hydrazone formation : Reacts with aldehydes/ketones to form hydrazones, enabling carbonyl group identification or as intermediates in heterocycle synthesis (e.g., pyrazoles) .

- Metal coordination chemistry : Serves as a ligand precursor for transition-metal complexes, influencing catalytic activity in cross-coupling reactions .

- Pharmaceutical intermediates : Potential use in synthesizing antipyrine analogs or antimicrobial agents, though toxicity profiling is required .

Data Contradictions and Methodological Solutions

- Yield variability in classical synthesis : The 30% yield reported for allyl chloride/hydrazine hydrate reactions may conflict with higher yields from catalytic methods. Solution: Use kinetic studies (e.g., time-resolved calorimetry) to identify side reactions (e.g., over-alkylation) and optimize stoichiometry.

- Hydrazone vs. allylhydrazine selectivity : Substrate steric effects can unpredictably shift product ratios. Solution: Pre-screen substrates using computational tools (e.g., molecular docking with Au catalysts) to predict reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.